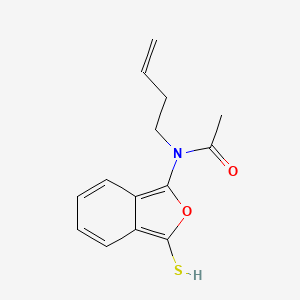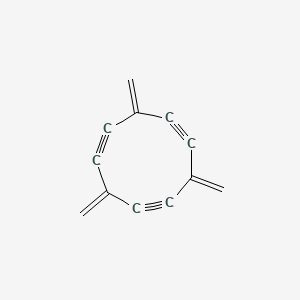
3,6,9-Trimethylidenecyclonona-1,4,7-triyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9-Trimethylidenecyclonona-1,4,7-triyne is a chemical compound with the molecular formula C12H6 It is a member of the cyclononatriyne family, characterized by three methylene groups attached to a cyclononatriyne ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Trimethylidenecyclonona-1,4,7-triyne typically involves alkyne metathesis reactions. One of the methods reported involves the use of molybdenum-catalyzed alkyne metathesis. This method utilizes sterically-hindered diynes to achieve site-selective alkyne metathesis, producing the desired conjugated triyne products . The reaction conditions often include the use of well-defined tungsten or molybdenum-based catalysts to promote the formation of new carbon-carbon triple bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of alkyne metathesis can be scaled up for industrial applications. The use of robust catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9-Trimethylidenecyclonona-1,4,7-triyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less complex hydrocarbons.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler hydrocarbons. Substitution reactions can result in halogenated derivatives of the compound.
Applications De Recherche Scientifique
3,6,9-Trimethylidenecyclonona-1,4,7-triyne has several scientific research applications, including:
Chemistry: It is used in the study of alkyne metathesis and the synthesis of conjugated polyynes.
Biology: Its derivatives are explored for potential biological activities, such as antibacterial and antitumor properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism by which 3,6,9-Trimethylidenecyclonona-1,4,7-triyne exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems and materials. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Hexatriyne: Another triyne compound with similar structural features.
3,6,9-Trismethylene-1,4,7-cyclononatriyne: A closely related compound with similar chemical properties.
Uniqueness
3,6,9-Trimethylidenecyclonona-1,4,7-triyne is unique due to its specific arrangement of methylene groups and the cyclononatriyne ring
Propriétés
Numéro CAS |
639472-78-9 |
|---|---|
Formule moléculaire |
C12H6 |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
3,6,9-trimethylidenecyclonona-1,4,7-triyne |
InChI |
InChI=1S/C12H6/c1-10-4-6-11(2)8-9-12(3)7-5-10/h1-3H2 |
Clé InChI |
QGAAIARSOSQDSR-UHFFFAOYSA-N |
SMILES canonique |
C=C1C#CC(=C)C#CC(=C)C#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1)](/img/structure/B12572828.png)
![Acetamide,N-(5-methyl-1,3,4-thiadiazol-2-YL)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572832.png)
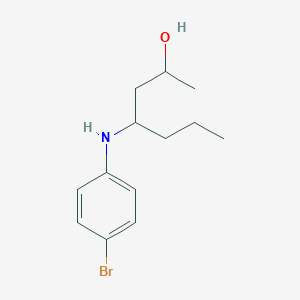
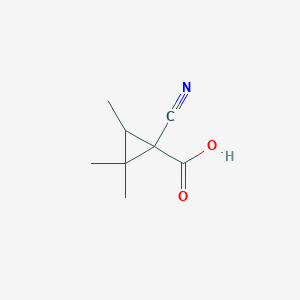
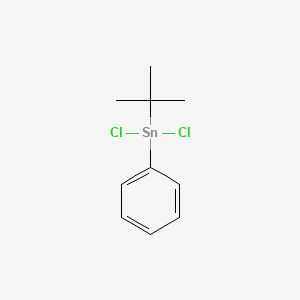


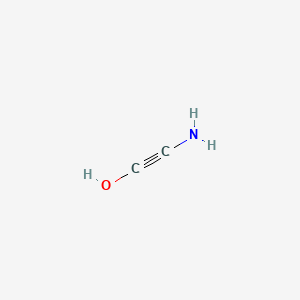
![2-Phenyl[1,3]oxazolo[4,5-b]quinoline](/img/structure/B12572868.png)
![N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12572873.png)

![1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene](/img/structure/B12572893.png)
